4-iodo-3-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
4-iodo-3-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with iodine, a methyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methyl-1H-pyrrole-2-carbonitrile typically involves the iodination of a pyrrole precursor. One common method is the reaction of 3-methyl-1H-pyrrole-2-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents such as acetonitrile or dichloromethane, and the process is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-iodo-3-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-methyl-1H-pyrrole-2-carbonitrile-4-azide, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
4-iodo-3-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-iodo-3-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial in binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrrole-2-carbonitrile: Lacks the iodine substitution, making it less reactive in certain chemical reactions.
4-bromo-3-methyl-1H-pyrrole-2-carbonitrile: Similar structure but with bromine instead of iodine, which can affect its reactivity and binding properties.
4-chloro-3-methyl-1H-pyrrole-2-carbonitrile: Another halogenated derivative with different chemical and physical properties.
Uniqueness
4-iodo-3-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in applications where halogen bonding or specific electronic effects are desired.
Properties
Molecular Formula |
C6H5IN2 |
---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
4-iodo-3-methyl-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H5IN2/c1-4-5(7)3-9-6(4)2-8/h3,9H,1H3 |
InChI Key |
NXJWCQUKRSCKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1I)C#N |
Origin of Product |
United States |
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